molecular formula C20H24N2O3 B268990 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide

4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide

Cat. No. B268990
M. Wt: 340.4 g/mol
InChI Key: AAKDRPQGCDYYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential drug for the treatment of metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide works by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also leads to the upregulation of genes involved in energy metabolism, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and uncoupling protein 3 (UCP3).
Biochemical and Physiological Effects:
4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide has been shown to have several biochemical and physiological effects. It increases endurance and performance by enhancing the oxidation of fatty acids and glucose in skeletal muscle. It also improves insulin sensitivity, reduces inflammation, and increases mitochondrial biogenesis. In addition, it has been shown to reduce triglyceride and cholesterol levels in animal models.

Advantages and Limitations for Lab Experiments

4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for once-daily dosing. It also has a high bioavailability and is well-tolerated in animal models. However, it has several limitations, including its potential for off-target effects and its ability to enhance performance, which can confound experimental results.

Future Directions

There are several future directions for the study of 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide. One area of research is the development of more selective PPARδ agonists that have fewer off-target effects. Another area of research is the study of the long-term effects of 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide on metabolic and cardiovascular health. Finally, there is a need for more studies on the safety and efficacy of 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide in human subjects.

Synthesis Methods

The synthesis of 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with propylamine to form 4-(propylamino)benzoyl chloride. The resulting compound is then reacted with 2-phenoxybutyric acid to form 4-[(2-phenoxybutanoyl)amino]benzoyl chloride. The final step involves the reaction of the benzoyl chloride with ammonia to form 4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide.

Scientific Research Applications

4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase mitochondrial biogenesis in animal models. It has also been studied for its potential to treat obesity, diabetes, and cardiovascular diseases.

properties

Product Name

4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

4-(2-phenoxybutanoylamino)-N-propylbenzamide

InChI

InChI=1S/C20H24N2O3/c1-3-14-21-19(23)15-10-12-16(13-11-15)22-20(24)18(4-2)25-17-8-6-5-7-9-17/h5-13,18H,3-4,14H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

AAKDRPQGCDYYTF-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.